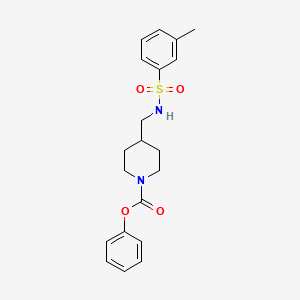

Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

phenyl 4-[[(3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-16-6-5-9-19(14-16)27(24,25)21-15-17-10-12-22(13-11-17)20(23)26-18-7-3-2-4-8-18/h2-9,14,17,21H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWNFMCBORPVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with piperidine and sequentially introduce the necessary functional groups through a series of reactions, including sulfonation, alkylation, and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenyl and piperidine groups can be oxidized under specific conditions.

Reduction: : Reduction reactions can be performed to modify the functional groups.

Substitution: : Substitution reactions can occur at different positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can be used to study enzyme interactions and inhibition. Its sulfonamide group, in particular, can interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

作用机制

The mechanism by which Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for example, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

相似化合物的比较

Research Findings and Hypothetical Activity Trends

- Metabolic Stability : The target compound’s phenyl ester and 3-methyl group may confer slower hepatic clearance compared to tert-butyl or benzyl-protected analogs, which are prone to esterase-mediated hydrolysis .

- Target Selectivity : The 3-methylphenylsulfonamido group could favor interactions with hydrophobic subpockets in kinases (e.g., B-Raf or MEK inhibitors), whereas bulkier analogs like CAS 1357182-34-3 might exhibit off-target effects due to steric hindrance.

- Toxicity Profile : Simplified substituents in the target compound may reduce metabolite-related toxicity risks compared to benzyl-containing analogs, which can generate reactive intermediates upon oxidative debenzylation .

生物活性

Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential applications in pharmacology. This article delves into the biological activity of this specific compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structural features, which include a piperidine ring substituted with a phenyl group and a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.

Key Structural Features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Sulfonamide Group : Known for its role in enzyme inhibition and receptor modulation.

- Phenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily associated with its interaction with various enzymes and receptors. Similar compounds have demonstrated significant activity against metabolic enzymes, including carbonic anhydrases, which are involved in numerous physiological processes.

Proposed Mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing signaling pathways.

Biological Activity

Research has indicated that piperidine derivatives exhibit a range of biological activities, including:

- Antidiabetic Properties : Some studies suggest that related compounds may enhance insulin sensitivity or modulate glucose metabolism.

- Anticancer Activity : Piperidine derivatives have been explored for their potential to inhibit cancer cell proliferation through various mechanisms.

- Analgesic Effects : Certain analogs have shown affinity for opioid receptors, suggesting potential use in pain management.

Case Studies

- Opioid Receptor Binding : A study on piperidine analogs demonstrated selective binding to opioid mu-receptors, indicating potential analgesic properties. These compounds exhibited moderate to high affinity, suggesting their usefulness in pain relief therapies .

- Antidiabetic Activity : Research has highlighted the potential of piperidine derivatives in improving glycemic control in diabetic models. Specific structural modifications were found to enhance their efficacy in lowering blood glucose levels .

Research Findings

Recent studies have focused on the synthesis and characterization of piperidine derivatives, emphasizing their pharmacological properties. The following table summarizes key findings related to the biological activities of similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 4-(m-OH phenyl) piperidines | Analgesic | Opioid receptor agonism |

| Piperidine sulfonamides | Antidiabetic | Insulin sensitization |

| Piperidine derivatives | Anticancer | Cell cycle inhibition |

常见问题

Q. What are the optimal synthetic routes for Phenyl 4-((3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate, and how can purity be maximized?

A two-step approach is commonly employed:

- Step 1 : Nucleophilic substitution of a piperidine precursor (e.g., 4-aminomethylpiperidine) with 3-methylbenzenesulfonyl chloride to introduce the sulfonamide group. Reaction conditions (e.g., DMF as solvent, 0–5°C) are critical to minimize side reactions .

- Step 2 : Acylation of the piperidine nitrogen using phenyl chloroformate under anhydrous conditions. TLC (hexane:ethyl acetate, 3:1) and NMR (δ 1.5–2.5 ppm for piperidine protons) are used to monitor intermediates .

- Purification : Flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol yields >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation : H/C NMR (e.g., sulfonamide NH at δ 7.8–8.2 ppm; piperidine carbons at δ 25–55 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurities <0.5% are achievable with optimized methods .

Q. How can researchers preliminarily assess the compound’s biological activity?

- In vitro Binding Assays : Radiolabeled ligand displacement studies (e.g., orexin receptor subtypes OX1/OX2) to determine IC values. Use HEK293 cells expressing recombinant receptors and [H]-SB-674042 as a reference ligand .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How to resolve discrepancies in binding affinity data across different assay formats?

- Case Study : If OX1 receptor IC varies between membrane-based vs. whole-cell assays:

- Membrane Assays : May overestimate potency due to lack of cellular permeability factors.

- Whole-Cell Assays : Include controls for compound stability (e.g., LC-MS analysis of incubated media) and membrane potential modulators (e.g., valinomycin) .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare datasets (n ≥ 3 replicates) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core Modifications :

- Piperidine Ring : Compare with tert-butyl 4-(4-hydroxymethyl)piperidine derivatives to assess steric effects on receptor binding .

- Sulfonamide Group : Replace 3-methylphenyl with 4-fluorophenyl to evaluate electronic effects (synthesized via analogous sulfonylation) .

- Data Integration : Generate 3D-QSAR models using CoMFA or CoMSIA, correlating substituent parameters (e.g., logP, polar surface area) with OX1/OX2 selectivity .

Q. How to design mechanistic studies for target engagement in vivo?

- Pharmacodynamic Markers : Administer the compound (5–10 mg/kg, i.p.) in rodent models and quantify orexin receptor occupancy via ex vivo autoradiography using [H]-ACT-078573 .

- Metabolite Profiling : LC-MS/MS analysis of plasma and brain homogenates to identify active metabolites (e.g., hydrolyzed carboxylate derivatives) .

Methodological Notes

- Contradictory Data : If SAR studies show conflicting trends (e.g., increased lipophilicity reduces OX1 affinity unexpectedly), re-evaluate logP calculations (via shake-flask method) and confirm membrane partitioning using surface plasmon resonance .

- Advanced Characterization : For ambiguous NMR signals (e.g., overlapping piperidine protons), use H-C HSQC or COSY experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。